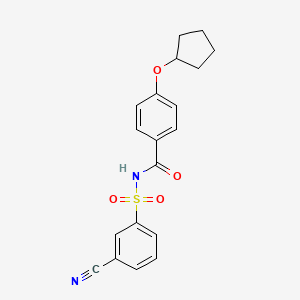
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a 3-cyanophenyl ring and a cyclopentyloxy group linked to a benzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-cyanophenylsulfonyl chloride with 4-cyclopentyloxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
作用機序
The mechanism of action of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitrile group can also participate in interactions with nucleophilic sites on proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)sulfonyl-4-cyclopentyloxybenzamide
- N-(3-bromophenyl)sulfonyl-4-cyclopentyloxybenzamide
- N-(3-methylphenyl)sulfonyl-4-cyclopentyloxybenzamide
Uniqueness
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications where the nitrile functionality is crucial for the desired chemical or biological activity .
特性
IUPAC Name |
N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c20-13-14-4-3-7-18(12-14)26(23,24)21-19(22)15-8-10-17(11-9-15)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQYIWCIJYCDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
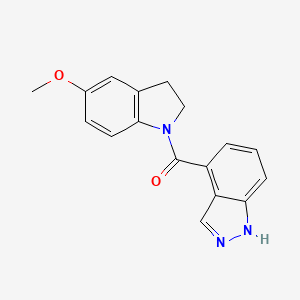
![5-chloro-4-[cyclopropylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7623685.png)
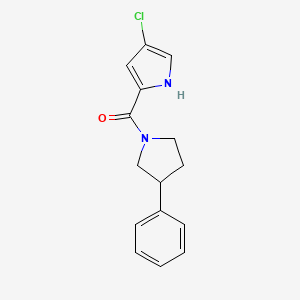
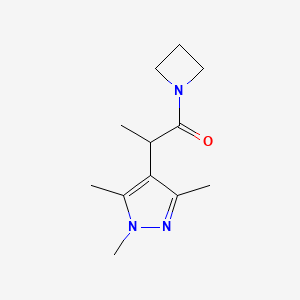
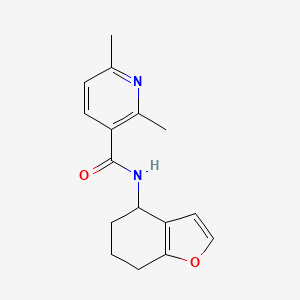
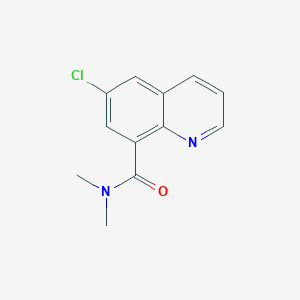
![N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7623707.png)
![4-(Oxolan-3-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7623715.png)
![1-(2,4-difluorophenyl)-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanol](/img/structure/B7623720.png)
![4-(Oxan-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7623736.png)
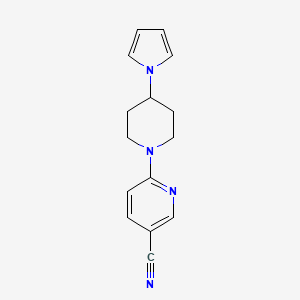
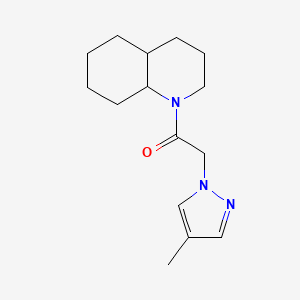
![1-[2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7623773.png)
![[1-(3-Fluorophenyl)cyclobutyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone](/img/structure/B7623775.png)
